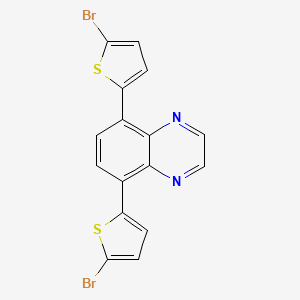
5,8-Bis(5-bromo-2-thienyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Bis(5-bromo-2-thienyl)quinoxaline is a chemical compound with the molecular formula C16H8Br2N2S2 It is a derivative of quinoxaline, featuring two brominated thienyl groups at the 5 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(5-bromo-2-thienyl)quinoxaline typically involves the reaction of quinoxaline derivatives with brominated thiophene compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a quinoxaline derivative is reacted with 5-bromo-2-thiophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Bis(5-bromo-2-thienyl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The bromine atoms in the thienyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
Applications De Recherche Scientifique
5,8-Bis(5-bromo-2-thienyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5,8-Bis(5-bromo-2-thienyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-bromo-2-thienyl)quinoxaline: This compound is similar in structure but lacks the second brominated thienyl group at the 8 position.
5,8-bis(5-bromo-2-thienyl)-6,7-bis(octyloxy)quinoxaline: This derivative includes additional octyloxy groups, which can alter its physical and chemical properties.
Uniqueness
The presence of two brominated thienyl groups provides opportunities for further functionalization and the development of novel materials and compounds .
Propriétés
Formule moléculaire |
C16H8Br2N2S2 |
|---|---|
Poids moléculaire |
452.2 g/mol |
Nom IUPAC |
5,8-bis(5-bromothiophen-2-yl)quinoxaline |
InChI |
InChI=1S/C16H8Br2N2S2/c17-13-5-3-11(21-13)9-1-2-10(12-4-6-14(18)22-12)16-15(9)19-7-8-20-16/h1-8H |
Clé InChI |
VTBDKHNCZXBYAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C3=CC=C(S3)Br)N=CC=N2)C4=CC=C(S4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
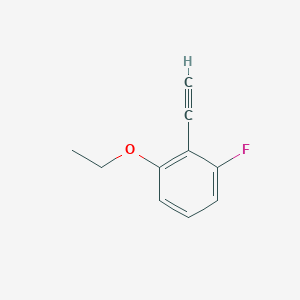
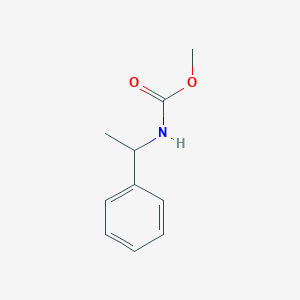
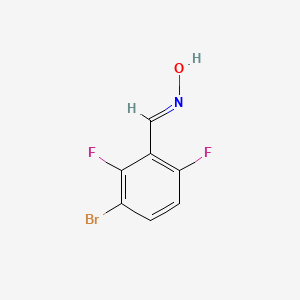
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)
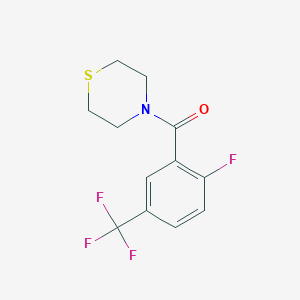
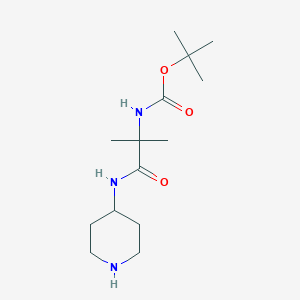

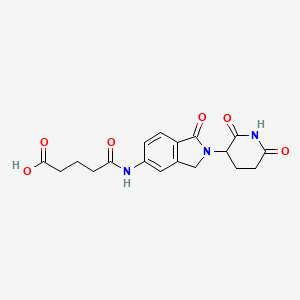
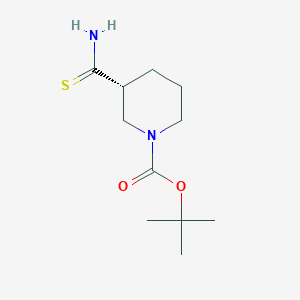
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
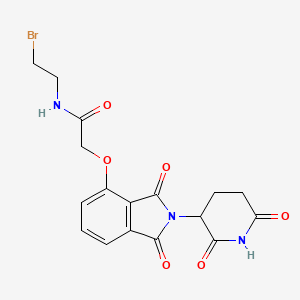
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
